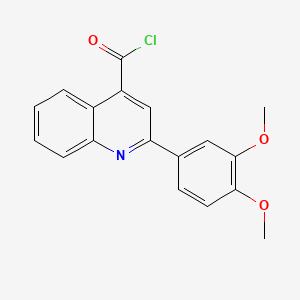

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Description

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.77 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It contains several functional groups, including an acyl chloride, which makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(19)21)12-5-3-4-6-14(12)20-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJWOQWMURNTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220095 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-86-7 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid+SOCl2→2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride+SO2+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures.

Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water or aqueous solutions of acids or bases.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols or Amines: Formed by reduction.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Organic Synthesis: It is a versatile intermediate for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride largely depends on its use and the specific reactions it undergoes. In proteomics, for example, the compound can react with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of covalent bonds. This modification can alter the protein’s structure and function, providing insights into its biological role .

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylquinoline-4-carbonyl chloride

- 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

- 4-Quinolinecarbonyl chloride

Uniqueness

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of both the quinoline and 3,4-dimethoxyphenyl groups. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .

Biological Activity

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the available literature concerning its biological activity, mechanisms of action, and related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of enzyme activities and receptor functions, which ultimately influence cellular processes such as proliferation and apoptosis.

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinoline derivatives, including this compound. For instance:

- MRP2 Inhibition : A study indicated that related quinoline compounds showed significant inhibition of multidrug resistance protein 2 (MRP2), with certain analogs exhibiting stronger activity than established drugs like ketoprofen .

- Cytotoxicity : Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values for certain derivatives ranging from 0.058 µM to 6.18 µM against different cancer types .

Antimicrobial Activity

Quinoline derivatives have also been noted for their antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown effectiveness against bacterial and fungal strains.

Anti-inflammatory Effects

Research has suggested that quinoline derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cell Lines :

A study evaluated the cytotoxic effects of various quinoline derivatives on cervical cancer (HeLa) and breast cancer cell lines (MDA-MB231). The results indicated that certain compounds exhibited lower GI50 values compared to standard treatments, suggesting enhanced efficacy . -

Mechanistic Studies :

Research involving docking studies has provided insights into the binding interactions between quinoline derivatives and their targets. For instance, specific substitutions on the quinoline ring were found to significantly influence binding affinity and biological activity against MRP2 . -

Apoptosis Induction :

Some derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and caspase-9, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedländer annulation or Pd-catalyzed cross-coupling reactions. For example, quinoline derivatives with methoxyphenyl substituents are often synthesized using PdCl₂(PPh₃)₂ catalysts in DMF with K₂CO₃ as a base, followed by chlorination of the carboxylic acid intermediate using thionyl chloride (SOCl₂) . Yield optimization requires careful control of temperature (e.g., 80–110°C), stoichiometry of boronic acid derivatives, and inert atmosphere conditions.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related quinoline derivatives, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, β = 93.49°) have been reported, validated by R-factors < 0.05 . Complementary techniques include ¹H/¹³C NMR (to verify methoxy and carbonyl groups) and FT-IR (C=O stretch at ~1700 cm⁻¹).

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is likely hygroscopic due to the acyl chloride moiety. Storage under anhydrous conditions (e.g., sealed containers with desiccants) at 2–8°C is critical. Solubility screening in aprotic solvents (e.g., DCM, THF) is recommended, as water or alcohols may induce hydrolysis. Safety protocols for acyl chlorides, such as using fume hoods and protective equipment, should be followed .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Discrepancies in reactivity (e.g., with amines vs. alcohols) may arise from steric hindrance from the 3,4-dimethoxyphenyl group or electronic effects. Systematic kinetic studies under controlled conditions (solvent polarity, temperature) should be conducted. Computational modeling (DFT calculations) of transition states can clarify electronic contributions . Compare results with analogous compounds like 2-(4-chlorophenyl)quinoline derivatives to isolate structural effects .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Regioselectivity in amidation or esterification can be tuned using catalytic bases (e.g., DMAP) or Lewis acids (e.g., ZnCl₂). For example, steric directing groups or microwave-assisted synthesis may enhance selectivity. Monitor reactions in real-time via LC-MS to identify intermediates and adjust conditions dynamically .

Q. How does the electronic environment of the quinoline core influence the compound’s spectroscopic properties?

- Methodological Answer : The electron-donating methoxy groups alter the quinoline ring’s π-electron density, shifting UV-Vis absorption maxima (e.g., bathochromic shifts in λₘₐₓ). Time-dependent DFT (TD-DFT) simulations can predict these shifts, while experimental validation via UV-Vis in solvents of varying polarity (e.g., hexane vs. DMSO) quantifies solvatochromic effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Acyl chlorides often exhibit low crystallinity due to reactivity. Slow vapor diffusion (e.g., hexane into DCM solutions) at low temperatures (−20°C) can promote crystal growth. Co-crystallization with stabilizing agents (e.g., crown ethers) or using inert-atmosphere crystallization setups may improve success rates .

Methodological Notes

- Contradiction Analysis : Cross-validate spectral data (e.g., NMR chemical shifts) with computational tools like ACD/Labs or ChemDraw to identify outliers.

- Experimental Design : Use fractional factorial designs to screen multiple variables (e.g., solvent, catalyst, temperature) efficiently.

- Safety Compliance : Adhere to GHS protocols for acyl chlorides, including emergency eyewash stations and neutralization procedures for spills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.